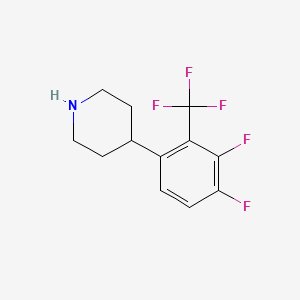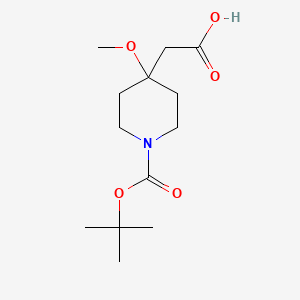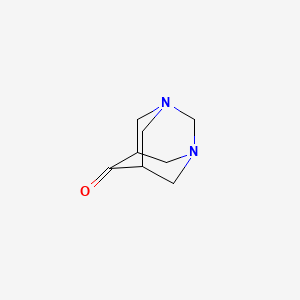![molecular formula C6H11NO2 B13327935 1,6-Dioxaspiro[3.4]octan-3-amine](/img/structure/B13327935.png)
1,6-Dioxaspiro[3.4]octan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dioxaspiro[34]octan-3-amine is a spiro compound characterized by a unique bicyclic structure containing an amine group
Vorbereitungsmethoden
The synthesis of 1,6-Dioxaspiro[3.4]octan-3-amine involves several routes, typically starting from readily available starting materials. One common method involves the annulation of cyclopentane or four-membered rings . The reaction conditions often include the use of conventional chemical transformations and minimal chromatographic purifications to yield the desired compound efficiently .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of catalysts and specific reaction conditions to enhance yield and purity is common in industrial settings.
Analyse Chemischer Reaktionen
1,6-Dioxaspiro[3.4]octan-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like methanol, phenols, and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various functional derivatives .
Wissenschaftliche Forschungsanwendungen
1,6-Dioxaspiro[3.4]octan-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Industry: Its applications in materials science include the development of new polymers and catalysts.
Wirkmechanismus
The mechanism by which 1,6-Dioxaspiro[3.4]octan-3-amine exerts its effects involves interactions with specific molecular targets. For instance, as a sigma-1 receptor antagonist, it binds to the sigma-1 receptor, modulating its activity and enhancing the analgesic effects of opioids . The pathways involved in these interactions are complex and involve multiple steps, including receptor binding and signal transduction.
Vergleich Mit ähnlichen Verbindungen
1,6-Dioxaspiro[3.4]octan-3-amine can be compared with other spiro compounds such as 1,6-Dioxaspiro[4.4]nonane and 2,6-Diazaspiro[3.4]octan-7-one . These compounds share similar structural features but differ in their specific functional groups and applications. For example, 2,6-Diazaspiro[3.4]octan-7-one is also a sigma-1 receptor antagonist but has different pharmacological properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for chemists, biologists, and material scientists alike.
Eigenschaften
Molekularformel |
C6H11NO2 |
|---|---|
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
1,7-dioxaspiro[3.4]octan-3-amine |
InChI |
InChI=1S/C6H11NO2/c7-5-3-9-6(5)1-2-8-4-6/h5H,1-4,7H2 |
InChI-Schlüssel |
XQFKQDVKILDZFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC12C(CO2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-Oxa-8-azaspiro[5.5]undecan-7-yl)methanamine](/img/structure/B13327852.png)
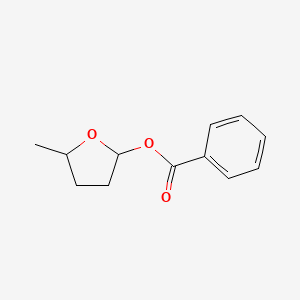
![(S)-7-(5,5-Difluoropiperidin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13327863.png)
![2-(2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B13327865.png)

![(1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B13327875.png)
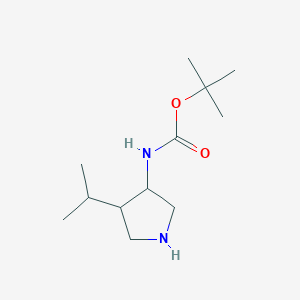
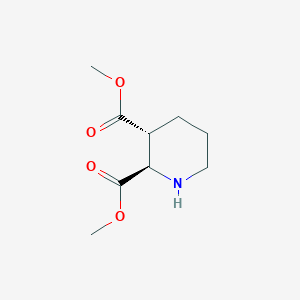
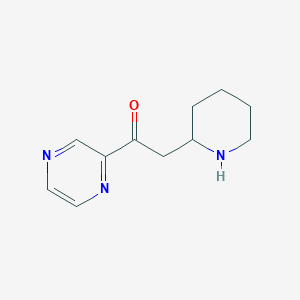
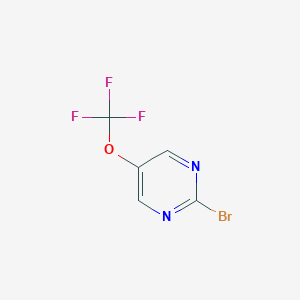
![6-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13327900.png)
